(S)-Tert-butyl (1-(2-bromo-4-methoxyphenyl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(1S)-1-(2-bromo-4-methoxyphenyl)ethyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S)-1-(2-bromo-4-methoxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate brominated methoxyphenyl derivative. The reaction is often catalyzed by palladium and requires a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(1S)-1-(2-bromo-4-methoxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Cesium Carbonate: Acts as a base in substitution reactions.
Solvents: Common solvents include 1,4-dioxane, methanol, and chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while hydrolysis can produce the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(1S)-1-(2-bromo-4-methoxyphenyl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is employed in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules.
Medicine
In medicine, tert-butyl N-[(1S)-1-(2-bromo-4-methoxyphenyl)ethyl]carbamate is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S)-1-(2-bromo-4-methoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The bromine atom and methoxyphenyl group play crucial roles in binding to target proteins or enzymes. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Lacks the bromine and methoxyphenyl groups.
tert-Butyl-N-methylcarbamate: Contains a methyl group instead of the ethyl group.
Phenyl carbamate: Has a phenyl group instead of the tert-butyl group.
Uniqueness
Tert-butyl N-[(1S)-1-(2-bromo-4-methoxyphenyl)ethyl]carbamate is unique due to the presence of the bromine atom and methoxyphenyl group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C14H20BrNO3 |
---|---|
Molecular Weight |
330.22 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-(2-bromo-4-methoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H20BrNO3/c1-9(16-13(17)19-14(2,3)4)11-7-6-10(18-5)8-12(11)15/h6-9H,1-5H3,(H,16,17)/t9-/m0/s1 |
InChI Key |
LXWJGLJWHNMWAD-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)OC)Br)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)Br)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.